molecular formula C15H13NO4 B5614176 (3,4-Dimethylphenyl) 4-nitrobenzoate

(3,4-Dimethylphenyl) 4-nitrobenzoate

Cat. No.: B5614176
M. Wt: 271.27 g/mol
InChI Key: XSNUEJZCZSOLCV-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl) 4-nitrobenzoate is an organic compound that belongs to the class of esters It is composed of a 3,4-dimethylphenyl group attached to a 4-nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylphenyl) 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 3,4-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylphenyl) 4-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester bond is cleaved and replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydroxide or other strong bases can be used to facilitate nucleophilic substitution reactions.

Major Products

    Reduction: The major product of the reduction reaction is (3,4-Dimethylphenyl) 4-aminobenzoate.

    Substitution: Depending on the nucleophile used, various substituted benzoates can be formed.

Scientific Research Applications

(3,4-Dimethylphenyl) 4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl) 4-nitrobenzoate largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester moiety can be hydrolyzed by esterases, releasing the active phenol and benzoic acid derivatives. These interactions can affect various molecular pathways, including enzyme inhibition and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dimethylphenyl) 4-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

    (3,4-Dimethylphenyl) benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness

(3,4-Dimethylphenyl) 4-nitrobenzoate is unique due to the presence of both the nitro and ester functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(3,4-dimethylphenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-10-3-8-14(9-11(10)2)20-15(17)12-4-6-13(7-5-12)16(18)19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNUEJZCZSOLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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